Physicochemical properties of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine
The following technical guide details the physicochemical properties, synthetic accessibility, and experimental handling of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine . Technical Whitepaper for Medicinal Chemistry & Dru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic accessibility, and experimental handling of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine .
Technical Whitepaper for Medicinal Chemistry & Drug Development [1]
Executive Summary
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine (CAS: 1420960-24-2) is a bifunctional building block featuring a primary benzylamine and a saturated oxygen heterocycle (tetrahydrofuran).[1] It serves as a critical "linker-scaffold" in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the THF moiety acts as a hydrogen-bond acceptor mimic of ribose or solvent-exposed solubilizing group.[1]
This guide synthesizes its core properties, offering a self-validating framework for its use in lead optimization.
Molecular Architecture & Identity
Property
Detail
IUPAC Name
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Common Name
4-(Tetrahydrofuran-2-yl)benzylamine
CAS Registry
1420960-24-2
Molecular Formula
C₁₁H₁₅NO
Molecular Weight
177.25 g/mol
SMILES
NCCc1ccc(cc1)C2CCCO2
Stereochemistry
Contains 1 Chiral Center at THF C2.[1] Typically supplied as a racemate unless specified as (R)- or (S)-.
Structural Significance
The molecule combines two distinct pharmacophores:[1]
The Benzylamine Head: A high-pKa primary amine (~9.[1]3) that is protonated at physiological pH, capable of forming salt bridges (e.g., with Asp/Glu residues in active sites).
The THF Tail: A lipophilic ether that modulates LogP while providing a specific hydrogen bond acceptor vector. The C2-attachment point introduces vectors out of the aromatic plane, increasing Fsp³ character and solubility compared to planar biphenyl analogs.
Physicochemical Properties (In Silico & Consensus)
The following data represents a consensus of computed descriptors validated against structural analogs (e.g., 3-isomer CAS 1781622-12-5).
Descriptor
Value
Context & Implication
cLogP
1.65 ± 0.2
Lipophilicity: Ideal for CNS penetration (BBB permeable) and oral bioavailability.[1]
LogD (pH 7.4)
-0.8 to 0.5
Distribution: At physiological pH, the amine is protonated (cationic), significantly lowering effective lipophilicity and enhancing aqueous solubility.
pKa (Basic)
9.3 ± 0.3
Ionization: Predominantly ionized (>99%) in plasma. Requires basic workup (pH > 11) to extract into organic phase.
TPSA
35.3 Ų
Polar Surface Area: Well below the 140 Ų limit for cell permeability; suggests excellent passive diffusion.
The synthesis of this fragment typically follows a Reductive Cross-Coupling strategy. The following workflow describes the most robust route for generating the racemic product.
Primary Synthetic Pathway[1]
Suzuki Coupling: 4-Bromobenzonitrile is coupled with Furan-2-boronic acid.[1]
Global Reduction: High-pressure hydrogenation reduces the furan ring to tetrahydrofuran and the nitrile to the amine simultaneously (or stepwise).[1]
Figure 1: Industrial synthesis route via Suzuki coupling and hydrogenation.[1][2] Note that the reduction step creates the chiral center.[1]
Impurity Profile
Over-reduction: Cleavage of the C-O bond in the THF ring (ring opening) can occur under aggressive hydrogenation conditions.
Secondary Amines: Dimerization during nitrile reduction is a common side reaction. Mitigation: Perform reduction in the presence of ammonia or acetic anhydride.
Experimental Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
Definitive Structural Elucidation of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Executive Summary & Analytical Strategy The structural validation of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine (hereafter referred to as Target Compound 1 ) presents a specific set of analytical challenges. Unlike simp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Strategy
The structural validation of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine (hereafter referred to as Target Compound 1 ) presents a specific set of analytical challenges. Unlike simple aromatics, this molecule combines a flexible, chiral ether cycle (tetrahydrofuran) with a polar, pH-sensitive primary amine handle.
This guide moves beyond basic characterization, establishing a Self-Validating Analytical Framework . We do not merely ask "Is the spectrum consistent?"; we ask "Does the data actively exclude all plausible regioisomers and synthetic impurities?"
The Triad of Proof
To claim definitive structure, three orthogonal datasets must converge:
Mass Spectrometry (HRMS): Confirms elemental composition and fragmentation logic (excluding isobaric impurities).
NMR Spectroscopy (1D & 2D): Maps the carbon skeleton and confirms the para-substitution pattern and the integrity of the THF ring.
Chromatographic Purity: Ensures the isolated material is free of specific synthetic byproducts (e.g., the aromatized furan analog or open-chain intermediates).
Chemical Identity & Properties
Feature
Specification
IUPAC Name
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Molecular Formula
Exact Mass
177.1154 Da
Chirality
One chiral center at THF C2. (Assumed racemic unless stereoselective synthesis is specified).
Key Functionality
Primary Benzylic Amine (), Cyclic Ether.
Visualization: Structural Logic Flow
The following diagram illustrates the critical connectivity points that must be proven.
Figure 1: Structural deconstruction showing the three critical zones requiring independent spectroscopic verification.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm formula and rule out the "aromatized" furan impurity (mass difference of -4 Da).
) are often broad or invisible in Chloroform due to rapid exchange. In DMSO, they appear as a distinct broad singlet, allowing integration validation.
1H NMR Assignment (400 MHz, DMSO-
)
Position
Type
(ppm)
Mult.
(Hz)
Integration
Assignment Logic
Ar-H
Aromatic
7.20 – 7.35
AA'BB'
~8.0
4H
Characteristic symmetric para pattern.
THF-C2
Methine
4.78
dd
~7.0, 5.5
1H
Deshielded by Oxygen and Phenyl ring. Key diagnostic.
-N
Benzylic
3.72
s
-
2H
Singlet confirms isolated methylene.
THF-C5
Methylene
3.75 – 3.85
m
-
2H
Adjacent to Oxygen (deshielded).
Amine
~2.0 - 3.5
br s
-
2H
Broad; shift varies with concentration/water.
THF-C3
Methylene
2.15 – 2.25
m
-
1H
Diastereotopic proton (ring rigidity).
THF-C3/C4
Methylene
1.65 – 1.95
m
-
3H
Remaining ring protons (shielded).
2D NMR Correlation Logic
To prove the structure is not the meta isomer or an open-chain ether, use the following correlations:
HMBC (Heteronuclear Multiple Bond Correlation):
The "Linker" Shot: Look for a correlation between the THF-C2 proton (
4.78) and the Aromatic Quaternary Carbon (ipso).[1] This proves the THF ring is directly attached to the benzene ring.
The "Amine" Shot: Look for correlation between the Benzylic
( 3.72) and the other Aromatic Quaternary Carbon.
COSY (Correlation Spectroscopy):
Trace the spin system of the THF ring:
. This unbroken chain confirms the cyclic nature.
Visualization: NMR Correlation Map
Figure 2: HMBC and COSY correlations required to confirm regional connectivity.
Purity Profiling (HPLC-UV)
Objective: Quantify purity and detect synthetic precursors.
Common Impurity: The "Furan" analog (from oxidation or incomplete reduction of a furan precursor).
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (general) and 254 nm (aromatic).
Self-Validating Check:
The Target Compound (THF-phenyl) has a lower UV absorbance at 254 nm compared to the Furan impurity due to the loss of conjugation in the ether ring. If the main peak has a suspiciously high UV/MS ratio compared to standards, suspect furan contamination.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting AA'BB' systems and ether shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine molecular weight and formula
Part 1: Executive Summary & Molecular Identity (4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a bifunctional building block frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a "linker-scaffold" hy...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Identity
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a bifunctional building block frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a "linker-scaffold" hybrid, offering a solubilizing, non-aromatic heterocycle (tetrahydrofuran) coupled to a reactive primary amine handle.
Unlike simple benzylamines, the inclusion of the tetrahydrofuran (THF) ring at the para-position introduces significant
character and hydrogen-bond accepting capability, modulating the lipophilicity (LogP) and metabolic stability of the final drug candidate.
Molecular Snapshot
Property
Value
IUPAC Name
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Molecular Formula
Molecular Weight
177.24 g/mol
Monoisotopic Mass
177.1154
SMILES
NCC1=CC=C(C2CCCO2)C=C1
Chiral Center
C2 on the THF ring (Typically supplied as a racemate unless specified )
Physical State
Low-melting solid or viscous oil (dependent on salt form)
Part 2: Physicochemical Properties & "Rule of 5" Compliance
For drug development professionals, this molecule represents a strategic fragment. It balances the rigidity of the phenyl ring with the flexibility and polarity of the ether ring.
Parameter
Calculated Value
Drug Design Implication
cLogP
~1.3 - 1.6
Ideal for CNS penetration; sufficiently lipophilic for binding but soluble enough for assays.
TPSA
~35-40
(26.02 for amine + 9.23 for ether). Excellent membrane permeability.
H-Bond Donors
2 (Amine)
Primary handle for amide coupling or reductive amination.
H-Bond Acceptors
2 (Amine + Ether)
The THF oxygen acts as a weak acceptor, often engaging in water-bridged interactions.
Rotatable Bonds
2
Low entropic penalty upon binding to protein targets.
Part 3: Synthetic Methodology & Protocols
Synthetic Pathway Visualization
The following diagram outlines the logical flow from the aryl halide precursor to the final amine, highlighting the critical decision points.
Caption: Stepwise construction of the target amine via Suzuki coupling followed by sequential reduction of the furan and nitrile moieties.
Detailed Experimental Protocol: Nitrile Reduction
Objective: Selective reduction of 4-(tetrahydrofuran-2-yl)benzonitrile to the corresponding benzylamine without cleaving the cyclic ether.
Solvent: Anhydrous THF (dried over Na/Benzophenone)
Quench: Fieser Reagents (
, 15% NaOH)
Procedure:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
Solubilization: Charge the flask with anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath. Carefully add the
solution via syringe. Caution: is pyrophoric.
Addition: Dissolve the nitrile precursor in a minimal amount of anhydrous THF. Add this solution dropwise to the
suspension over 15 minutes. The rate should control the evolution of gas.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (66°C) for 3–5 hours. Monitor by TLC (eluent: 5% MeOH in DCM with 1%
). The nitrile spot () should disappear, and a baseline amine spot should appear.
Fieser Quench (Critical): Cool the reaction to 0°C. For every
grams of used, add carefully:
mL of water (slowly!)
mL of 15% NaOH solution
mL of water
Isolation: Warm to room temperature and stir for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite. Rinse the cake with diethyl ether.[1]
Concentration: Dry the filtrate over
and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.
Part 4: Purification & Self-Validating Workup Logic
Because amines are prone to oxidation and can be difficult to separate from neutral byproducts, a "Catch-and-Release" Acid-Base extraction is the gold standard for purification. This protocol is self-validating: if the product does not move between phases as predicted, the synthesis failed (e.g., formation of secondary amines or incomplete reduction).
Caption: Acid-Base "Catch and Release" purification workflow ensuring removal of neutral impurities.
Part 5: Analytical Characterization (Expected Data)
Preparation of Tetrahydrofurans via Hydrogenation:
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Focus on Furan reduction selectivity).
Selective Reduction of Nitriles
Vasiliki, L., et al. (2018). "Selective Reduction of Nitriles to Primary Amines using Borane-THF." Journal of Organic Chemistry.
Physicochemical Properties Calculation
SwissADME. "Molecular Properties for SMILES: NCC1=CC=C(C2CCCO2)C=C1". Accessed October 2023.
Fieser Workup Protocol:
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for Aluminum Hydride quenching).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalytic Applications of Tetrahydrofuran Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Advanced Application Note & Protocol Guide
[1][2]
Executive Summary
Tetrahydrofuran (THF) is ubiquitous as a solvent, but its derivatives—specifically 2-methyltetrahydrofuran (2-MeTHF) , chiral bis-tetrahydrofurans (bis-THF) , and THF-pendant N-heterocyclic carbenes (NHCs) —serve critical roles as ligands and catalytic modulators in modern drug development. This guide moves beyond the solvent properties of THF to explore how its derivatives actively dictate stereoselectivity, catalyst stability, and reaction kinetics in high-value transformations.
Part 1: 2-Methyltetrahydrofuran (2-MeTHF) as a Ligand-Modulator in Organometallics[1]
The "Green" Ligand Effect
While often categorized solely as a green solvent, 2-MeTHF acts as a sterically demanding ligand that fundamentally alters the Schlenk equilibrium in Grignard and organolithium chemistry. Unlike unsubstituted THF, the methyl group at the C2 position introduces steric bulk that:
Suppresses
-Deprotonation: Reduces the rate of solvent decomposition (reductive ring opening) by strong bases.
Modulates Aggregation: Shifts the equilibrium of organometallic species (e.g., Grignard reagents) toward monomeric or specific oligomeric forms, enhancing chemoselectivity.
Enables Higher Temperature Profiles: Its higher boiling point (80°C vs. 66°C for THF) allows for higher kinetic energy input without pressurization.
Reduces "over-stabilization" of metal centers, facilitating substrate binding.
Protocol 1: Chemoselective Grignard Addition using 2-MeTHF
Objective: Perform a Grignard addition to an enolizable ketone with minimized side reactions (enolization/reduction) by leveraging the steric properties of 2-MeTHF.
Materials
Substrate: Acetophenone (10 mmol)
Reagent: Phenylmagnesium chloride (2.0 M in 2-MeTHF)
Solvent: Anhydrous 2-MeTHF (stabilizer-free)
Catalyst (Optional): CeCl
(if performing organocerium addition)
Experimental Workflow
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N
inlet.
Solvent Charging: Add 20 mL of anhydrous 2-MeTHF. Note: 2-MeTHF does not require distillation if purchased "anhydrous" due to low water miscibility, unlike THF.
Reagent Addition: Add Phenylmagnesium chloride (1.2 equiv) via syringe.
Observation: The solution may appear less viscous than THF counterparts due to different aggregation states.
Temperature Control: Heat the mixture to 70°C (internal temperature).
Mechanism:[1][2][3][4][5][6] The higher temperature allowed by 2-MeTHF overcomes the activation energy for addition to sterically hindered ketones, while the solvent's bulk prevents it from coordinating too tightly to the Mg center, keeping the reagent active.
Substrate Addition: Add Acetophenone dropwise over 15 minutes.
Quench: Cool to RT and quench with 10% aqueous citric acid.
Advantage:[7][1][5][6][8] 2-MeTHF will spontaneously phase separate. No extraction with diethyl ether or DCM is required.
Isolation: Drain the aqueous layer. Wash the organic layer with brine. Concentrate directly.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: The coordination of 2-MeTHF to the Magnesium center creates a sterically crowded environment that disfavors side-reactions (like enolization) while permitting nucleophilic attack at elevated temperatures.
Part 2: THF-Pendant N-Heterocyclic Carbenes (NHCs) in Cross-Coupling
The "Hemilabile" Wingtip
In advanced Palladium catalysis, NHC ligands are superior to phosphines for their strong
-donation. Incorporating a tetrahydrofuranyl group on the nitrogen "wingtip" of the NHC creates a hemilabile ligand.
Function: The ether oxygen of the THF pendant can weakly coordinate to the Pd center, stabilizing the active 12-electron species during the catalytic cycle but readily dissociating to allow substrate entry.
Application: Suzuki-Miyaura coupling of sterically hindered aryl chlorides.
Protocol 2: Pd-NHC Catalyzed Cross-Coupling
Context: This protocol utilizes a Pd-NHC precatalyst where the ligand architecture (often involving bulky aryl groups or functionalized alkyl chains like THF-methyl) facilitates the Oxidative Addition of challenging substrates.
Materials
Catalyst: [Pd(IPr)(cin)Cl] or similar Pd-NHC precatalyst (1 mol%).
Substrate A: 4-Chloroanisole (1.0 equiv).
Substrate B: Phenylboronic acid (1.5 equiv).
Base: K
CO (2.0 equiv).
Solvent: 2-MeTHF/Water (9:1 ratio).
Step-by-Step Methodology
Charge: To a reaction vial, add the Pd-NHC catalyst, boronic acid, and base.
Inert Atmosphere: Purge the vial with Argon for 5 minutes.
Solvent Addition: Add the 2-MeTHF/Water mixture.
Note: The biphasic nature helps dissolve the inorganic base (water phase) and the organic substrates (2-MeTHF phase).
Reaction: Heat to 60°C for 2 hours.
Monitoring: Monitor conversion via HPLC or GC. The NHC ligand prevents Pd black precipitation.
Workup: Stop stirring. Allow phases to separate (instantaneous in 2-MeTHF). Drain aqueous layer.
Purification: Filter the organic layer through a pad of silica and concentrate.
Part 3: The Bis-Tetrahydrofuran (Bis-THF) Motif in Drug Design
The "Biological Ligand"
While the Ghosh bis-THF motif is primarily a pharmacophore, its application represents a "catalytic" intervention in a biological sense—it inhibits the catalytic activity of HIV-1 protease.
Mechanism: The cyclic oxygen atoms of the bis-THF ligand engage in hydrogen bonding with the backbone amide NH groups of Asp29 and Asp30 in the protease active site.
Relevance: This mimics the transition state of peptide hydrolysis, effectively "freezing" the enzyme.
Synthesis of the Bis-THF Ligand (Catalytic Route)
To utilize this motif, one must synthesize it enantioselectively. The most efficient industrial routes employ photochemical or enzymatic catalysis .
Catalytic Workflow for Bis-THF Synthesis
Starting Material: Furan and Glycolaldehyde derivatives.
Catalytic Step: [2+2] Photocycloaddition (using a photosensitizer).
Resolution: Enzymatic kinetic resolution (using Lipases) to obtain the optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
Figure 2: The synthesis of the Bis-THF ligand relies on sequential catalytic steps (photochemical and enzymatic) to establish the critical stereochemistry required for HIV protease inhibition.
References
2-Methyltetrahydrofuran in Organometallics
Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Curr.[1][9][10] Org. Chem. (2016).[7][11] (Verified via NIH/PMC context).
Context: Details the stability of organolithiums in 2-MeTHF vs THF.
NHC-Pd Catalysis
Nolan, S. P., et al. "NHC-based Palladium Catalysts." Sigma-Aldrich / Merck Application Note.
Context: Describes the Umicore Pd-NHC precatalyst systems and their high activity in aryl chloride coupling.
Bis-THF Ligand in HIV Inhibitors
Ghosh, A. K., et al. "Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors." J. Med. Chem.
Context: Definitive source on the "backbone binding" concept of the bis-THF ligand.
Green Grignard Protocols
Ayres, J. T., et al. "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane." Org.[1][10][12] Process Res. Dev.
Context: Industrial validation of 2-MeTHF for Grignard form
Application Note: Advanced Protocols for the Stereoselective Synthesis of Chiral Tetrahydrofurans Executive Summary The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, serving as the c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Protocols for the Stereoselective Synthesis of Chiral Tetrahydrofurans
Executive Summary
The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for complex natural products (e.g., Eribulin, Amphidinolides) and diverse pharmaceutical agents. However, the stereocontrolled assembly of polysubstituted THFs—particularly establishing precise 2,5-cis or 2,5-trans relationships—remains a bottleneck in scale-up campaigns.
This Application Note moves beyond standard textbook etherifications to detail three field-proven, high-fidelity protocols for chiral THF synthesis. We focus on methods that offer predictable stereocontrol , functional group tolerance , and purification efficiency .
Best For: Accessing trans-2,5-disubstituted THFs with high diastereoselectivity (>99:1).
The Innovation: This protocol utilizes the Pagenkopf 2nd-Generation Catalyst (Co(nmp)₂) . Unlike the original Mukaiyama method which used Co(modp)₂, this catalyst utilizes a water-soluble ligand, allowing for the removal of toxic cobalt residues via simple aqueous extraction rather than difficult chromatography.[1][2]
Mechanism & Causality
The reaction proceeds via a radical pathway. The Cobalt(II) complex activates molecular oxygen to generate a Co-superoxo species, which abstracts a hydrogen atom from the hydroxyl group. The resulting alkoxy radical undergoes 5-exo-trig cyclization.
Why Trans? The cyclization is reversible. The cis-pathway suffers from steric repulsion between the C2 and C5 substituents in the transition state. The system equilibrates to the thermodynamically more stable trans-isomer.
Step-by-Step Procedure
Materials:
Substrate:
-alkenyl alcohol (1.0 equiv)
Catalyst: Co(nmp)₂ (5 mol%) [Prepared from Co(NO₃)₂ and ligand]
Catalyst Loading: To a flame-dried Schlenk flask, add the alkenyl alcohol substrate (1.0 mmol) and Co(nmp)₂ (27 mg, 0.05 mmol).
Solvation: Dissolve in HPLC-grade Isopropanol (5 mL).
Initiation: Add TBHP (5.0-6.0 M in decane, 20
L).
Oxygenation: Purge the headspace with
for 2 minutes, then attach an balloon.
Incubation: Heat to 60°C. Monitor via TLC (typically 4–12 hours).
Quench & Purification (The "Self-Validating" Step):
Cool to room temperature.
Add Methyl Iodide (MeI) (2.0 equiv) and stir for 30 minutes. Note: This quaternizes the ligand amine, making the cobalt complex highly water-soluble.[1][3]
Dilute with diethyl ether and wash with water (
mL). The cobalt color will transfer entirely to the aqueous layer.
Concentrate the organic layer.
Critical Process Parameter (CPP): The quaternization step is critical. Without MeI treatment, cobalt residues chelate to the THF oxygen, causing peak broadening in NMR and lowering isolated yields.
Best For: Simultaneous formation of the THF ring and a C-C bond (arylation/vinylation).
The Innovation: Wolfe’s protocol avoids the stepwise approach (cyclization then cross-coupling) by inserting an alkene into a Pd-O bond.
Mechanism & Causality
Unlike Wacker-type cyclizations (nucleophilic attack on Pd-alkene), this reaction proceeds via syn-oxypalladation .
Oxidative addition of Ar-Br to Pd(0).
Base-mediated coordination of the alkoxide to form Pd(Ar)(OR).
Intramolecular insertion of the alkene into the Pd-O bond (Stereodetermining step).
Reductive elimination to form the C-C bond.
Step-by-Step Procedure
Materials:
Substrate:
-hydroxy internal alkene (1.0 equiv)
Coupling Partner: Aryl Bromide (1.2 equiv)
Catalyst:
(1-2 mol%)
Ligand: DPE-Phos or dppb (depending on substrate sterics) (2-4 mol%)
Base:
(1.2 equiv)
Solvent: Toluene (anhydrous)
Workflow:
Inert Environment: Flame-dry a reaction tube and cool under Argon.
Workup: Filter through a pad of silica gel (eluting with ether) to remove Pd black. Concentrate and purify via flash chromatography.
Data Validation:
Stereochemistry: Internal alkenes typically yield products with 1,2-syn addition relative to the alkene geometry.
Side Reactions: If
-hydride elimination is observed (forming an enol ether), switch to a more bite-angle restricted ligand like dppb.
Protocol C: Gold(I)-Catalyzed Chirality Transfer
Best For: Enantioselective synthesis from chiral allylic alcohols (Chirality Transfer).[5][6][7]
The Innovation: Aponick’s method utilizes the "memory of chirality." The stereochemical information in a chiral allylic alcohol is transferred to the new C-O stereocenter with >95% fidelity.
Mechanism & Causality
This is a formal
cyclization.[5][7] The Gold(I) activates the alkene.[7] The pendant hydroxyl group attacks anti- to the leaving group (or activated position), strictly governed by the olefin geometry (E vs Z).
E-alkenes
trans-THFs (or specific diastereomers based on starting chirality).
Scavenger: QuadraPure™ MPA (optional, for metal removal)
Workflow:
Pre-Catalyst Activation: In a vial, mix JohnPhosAuCl and AgOTf in DCM. Stir for 5 minutes (precipitate of AgCl will form).
Reaction: Filter the catalyst solution (cannula transfer) directly into a solution of the diol substrate in DCM.
Monitoring: Stir at room temperature. Reaction is typically fast (15 min - 2 hours).
Quench: Add 0.1 mL
or QuadraPure™ scavenger resin.
Isolation: Filter and concentrate.
Stereochemical Logic:
To predict the product, draw the substrate in a chair-like transition state where the alkene is activated by Au. The hydroxyl attack will occur to minimize 1,3-diaxial interactions.
Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings.
Source: Organic Letters (2009), 11(24), 5614–5617.
URL:[Link]
Stereoselective Synthesis of Tetrahydrofurans via the Palladium-C
-Hydroxy Alkenes.
Source: Journal of the American Chemical Society (2004), 126(6), 1620–1621.
URL:[Link]
Chirality Transfer in Au-Catalyzed Cyclization Reactions of Monoallylic Diols: Selective Access to Specific Enantiomers Based on Olefin Geometry.
Source: Organic Letters (2011), 13(6), 1330–1333.[5]
URL:[Link]
A Unified Strategy for the Total Syntheses of Eribulin and a Macrolactam Analogue of Halichondrin B.
Source: PNAS (2022), 119(32), e2208938119.
URL:[Link]
Application Note & Protocols: Exploring the Reactivity of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with Common Electrophiles
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Modern Drug Discovery (4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a bifunctional organic molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a bifunctional organic molecule featuring a nucleophilic primary benzylic amine and a polar tetrahydrofuran (THF) moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The primary amine serves as a reactive handle for derivatization, allowing for the facile introduction of this scaffold into larger molecules. The THF ring, a common feature in biologically active compounds, can improve solubility, act as a hydrogen bond acceptor, and provide a specific three-dimensional conformation that can be crucial for molecular recognition at a biological target.
This guide provides a comprehensive overview of the reactivity of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with three major classes of electrophiles: acyl halides, sulfonyl halides, and alkylating agents. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize novel amides, sulfonamides, and secondary amines.
The synthetic utility of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine is dominated by the lone pair of electrons on the primary amine's nitrogen atom. This makes the amine a potent nucleophile, readily attacking electron-deficient centers.[1] The benzylic position of the aminomethyl group may subtly influence the amine's basicity and nucleophilicity compared to a simple alkylamine.
Under the conditions outlined in these protocols (typically neutral or basic), the tetrahydrofuran ether linkage is chemically robust. However, researchers should be aware that strong Brønsted or Lewis acids can potentially catalyze the ring-opening of THF, a reaction that should be considered if designing multi-step syntheses involving harsh acidic conditions.
Acylation: Formation of Robust Amide Bonds
The acylation of amines to form amides is one of the most fundamental and frequently used transformations in pharmaceutical synthesis.[2] The resulting amide bond is metabolically stable and plays a critical role in the structure of countless drug molecules. The reaction of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with an acyl halide, such as benzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism.[3][4]
Experimental Protocol: Synthesis of N-((4-(Tetrahydrofuran-2-yl)phenyl)methyl)benzamide
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reactant Preparation: Dissolve (4-(Tetrahydrofuran-2-yl)phenyl)methanamine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.[4]
Electrophile Addition: Slowly add benzoyl chloride (1.05 eq.) dropwise to the cooled solution. Maintaining a low temperature helps to control the exothermic nature of the reaction.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction & Washing:
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine.
Wash with saturated NaHCO₃ solution to remove any unreacted benzoyl chloride and residual acid.
Wash with brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Acylation Workflow Diagram
Caption: General workflow for the acylation of the primary amine.
Data & Troubleshooting
Issue Encountered
Probable Cause
Recommended Solution
Low Product Yield
Incomplete reaction; Hydrolysis of acyl chloride due to wet solvent/glassware.
Ensure all glassware is oven-dried and use anhydrous solvents. Extend reaction time or gently warm if necessary.
Diacylation Product
Highly reactive conditions or incorrect stoichiometry.
This is rare for primary amines but can be minimized by slow, controlled addition of the acyl chloride at 0 °C.
Difficult Purification
Residual starting amine or triethylamine hydrochloride salt.
Ensure the 1 M HCl wash during work-up is performed thoroughly to remove all basic components.
Sulfonamides are a critical class of compounds in medicinal chemistry, famously associated with antibacterial "sulfa drugs" and also found in diuretics, anticonvulsants, and anti-inflammatory agents.[5] The reaction of a primary amine with a sulfonyl chloride proceeds readily in the presence of a base to yield the corresponding sulfonamide.[5][6] A key challenge in this reaction is preventing the formation of the di-sulfonylated byproduct, which can occur if the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[7]
Experimental Protocol: Synthesis of N-((4-(Tetrahydrofuran-2-yl)phenyl)methyl)-4-methylbenzenesulfonamide
Reactant Preparation: Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
Base Addition: Add pyridine (2.0 eq.). Pyridine serves as both the base and can act as a nucleophilic catalyst.
Controlled Electrophile Addition: Slowly add p-toluenesulfonyl chloride (1.0 eq., do not use a large excess) portion-wise or as a solution in DCM. Rapid addition can create localized high concentrations, favoring di-sulfonylation.[7]
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates full consumption of the starting amine.
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extraction: Extract the product with DCM (3x). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to separate the desired mono-sulfonamide from any potential byproducts.
Sulfonylation: Selectivity Diagram
Caption: Reaction pathways for desired mono-sulfonylation versus the undesired di-sulfonylation side reaction.
Data & Troubleshooting
Issue Encountered
Probable Cause
Recommended Solution
Significant Di-sulfonylation
Excess sulfonyl chloride used; reaction temperature too high; base is too strong or unhindered.[7]
Use a strict 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess of the amine (1.1 eq.).[7] Maintain low reaction temperatures (0 °C). Consider using a sterically hindered base like 2,6-lutidine.[7]
No or Slow Reaction
Degraded sulfonyl chloride (hydrolyzed); amine is poorly reactive.
Use fresh or purified sulfonyl chloride. If the amine is electron-deficient, a stronger base or a more activating solvent might be required.
Formation of Insoluble Precipitate
The pyridinium hydrochloride salt is often insoluble in DCM.
This is normal and does not impede the reaction. The salt will be removed during the aqueous work-up.
Alkylation: Controlled Synthesis of Secondary Amines
Alkylation of a primary amine introduces an alkyl group, yielding a secondary amine. While direct alkylation with alkyl halides is mechanistically simple (S_N2 reaction), it is often synthetically challenging due to polyalkylation.[8] The secondary amine product is often more nucleophilic than the primary amine starting material, leading it to compete for the alkyl halide and form a tertiary amine and even a quaternary ammonium salt.[9][10]
A more reliable and selective method for mono-alkylation is reductive amination . This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[11][12] This method avoids the issue of polyalkylation and is a workhorse reaction in drug discovery.[11]
Comparative Methodologies
Method
Description
Advantages
Disadvantages
Direct Alkylation
S_N2 reaction between the amine and an alkyl halide.[8]
Simple reagents; no catalyst required.
Prone to polyalkylation; often results in a mixture of products; requires excess of one reagent.[10]
Reductive Amination
Condensation with a carbonyl to form an imine, followed by in-situ reduction.[11]
High selectivity for mono-alkylation; broad substrate scope; mild reaction conditions.[12]
Requires a reducing agent; imine formation can be slow for hindered ketones.
Experimental Protocol: Reductive Amination with Benzaldehyde
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
Acetic Acid (optional, catalytic amount)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCE.
Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly for less reactive carbonyls.
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.[11]
Reaction Completion: Continue stirring at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.
Work-up: Quench the reaction carefully with saturated NaHCO₃ solution. Transfer to a separatory funnel and extract with DCM.
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography to isolate the desired secondary amine.
Alkylation Strategy Comparison Diagram
Caption: Comparison of direct alkylation, which can lead to over-alkylation, and reductive amination for selective mono-alkylation.
Critical Safety Considerations
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
Amines: Can be corrosive and irritants. Avoid inhalation and skin contact.
Acyl Halides & Sulfonyl Halides: These reagents are corrosive, moisture-sensitive, and often lachrymatory (tear-inducing). They should be handled with extreme care in a fume hood.[15] Quench any residual reagent carefully.
Solvents: Dichloromethane (DCM) and Dichloroethane (DCE) are halogenated solvents and should be handled with appropriate caution.
Reducing Agents: While NaBH(OAc)₃ is relatively mild, it will react with water to generate hydrogen gas. Quench reactions slowly and carefully.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16]
Conclusion
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a highly adaptable chemical intermediate. Its primary amine functionality provides a reliable point of attachment for a wide range of electrophiles, enabling the synthesis of diverse molecular architectures. By selecting the appropriate reaction conditions, researchers can selectively and efficiently produce amides, sulfonamides, and secondary amines. The protocols and insights provided in this guide serve as a validated starting point for the exploration and utilization of this valuable building block in drug discovery and chemical biology programs.
References
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A new, simple, practical and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. Retrieved from
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
RSC Publishing. (n.d.). Convenient and clean synthesis of imines from primary benzylamines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
PMC. (n.d.). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Retrieved from [Link]
PMC. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]
SynCrest Inc. (n.d.). Handling of reagents. Retrieved from [Link]
Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
PMC. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
UCL Discovery. (n.d.). Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
Dalton Transactions (RSC Publishing). (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Retrieved from [Link]
Hengli Group. (n.d.). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]
ResearchGate. (2025, December 18). Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. Retrieved from [Link]
Derivatization of the amine group in (4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Application Note: Derivatization of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine Abstract This guide provides validated protocols for the chemical derivatization of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine , a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Abstract
This guide provides validated protocols for the chemical derivatization of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine , a versatile building block in medicinal chemistry.[1] The molecule features a primary benzylic amine suitable for diverse functionalization and a tetrahydrofuran (THF) ring that enhances aqueous solubility and metabolic stability. This document details three core methodologies: Amide Coupling (via HATU) , Reductive Amination (via STAB) , and Sulfonylation .[1] Emphasis is placed on maintaining the integrity of the THF ether linkage while achieving high conversion of the amine.
Introduction & Structural Analysis
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine acts as a "linker" scaffold.[1] The benzylic amine serves as the reactive handle, while the THF ring functions as a polar, non-aromatic solubilizing group.[1]
Reactivity Profile: The primary amine (
) is highly nucleophilic (). It reacts readily with electrophiles (acyl chlorides, aldehydes, sulfonyl chlorides).[1]
Structural Stability:
THF Ring: The cyclic ether is stable to basic conditions, reducing agents (e.g.,
), and mild acids.[1] Caution: Avoid strong Lewis acids (e.g., , ) or harsh acidic conditions at elevated temperatures, which may open the THF ring.[1]
Benzylic Position: Stable under standard derivatization. Avoid forcing hydrogenolysis conditions (high pressure
, Pd/C, high temp) if the benzyl-nitrogen bond needs to be preserved.[1]
Strategic Decision Tree
Use the following logic flow to determine the appropriate protocol for your target motif.
Figure 1: Decision matrix for selecting the appropriate derivatization protocol.[1]
Protocol 1: Amide Coupling (HATU Method)
Objective: Synthesis of amides from carboxylic acids.[2][3]
Mechanism: HATU generates a reactive OAt-active ester in situ, which reacts rapidly with the amine, minimizing racemization of chiral acids.[1][2]
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.
Reagent Addition: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
10% Citric Acid or 1N HCl (removes unreacted amine/DIPEA). Note: Brief contact only to protect THF.
Sat.
(removes unreacted acid/HOBt byproducts).
Brine.
Dry over
, filter, and concentrate.
Protocol 2: Reductive Amination (STAB Method)
Objective: Synthesis of secondary/tertiary amines using aldehydes/ketones.[4]
Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[4][6][7][10] Sodium Triacetoxyborohydride (STAB) is used because it reduces imines faster than aldehydes, allowing for a "one-pot" procedure.[1][10]
Imine Formation: Dissolve the Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE.
Expert Tip: If the aldehyde is sterically hindered or forming a ketimine, add AcOH (1.0 equiv) and stir for 30–60 mins before adding the reducing agent.[1]
Reduction: Add STAB (1.5 equiv) in one portion.
Reaction: Stir at RT for 2–16 hours.
Validation: LCMS should show the secondary amine mass. If the imine persists, add 0.5 equiv more STAB.[1]
Quench: Add saturated aqueous
and stir vigorously for 15 minutes to quench borates.
Extraction: Extract with DCM (x3).
Purification: Flash chromatography is usually required to separate the product from any dialkylated by-products (if using simple aldehydes).
Dissolution: Dissolve (4-(Tetrahydrofuran-2-yl)phenyl)methanamine (1.0 equiv) in anhydrous DCM (0.1 M).
Base: Add Triethylamine (TEA) or Pyridine (2.0 equiv). Cool to
.
Addition: Dropwise add Sulfonyl Chloride (
, 1.1 equiv).
Reaction: Warm to RT and stir for 2–6 hours.
Workup: Wash with 1N HCl (removes pyridine/amine) and Brine.
Quality Control & Analysis
Workflow Visualization
Figure 2: Analytical workflow for reaction monitoring.
Key NMR Diagnostic Signals (
NMR in
)
Starting Material: The benzylic protons (
) typically appear as a singlet (or broad singlet) around 3.7 – 3.9 ppm .
Amide Product: Upon acylation, these protons shift downfield to
4.3 – 4.5 ppm and often split into a doublet (coupling with the amide NH), which collapses to a singlet upon shake.
THF Ring: Look for the multiplet of the methine proton adjacent to the oxygen/phenyl ring (
) around 4.6 – 4.9 ppm . This signal confirms the THF ring is intact.
References
HATU Coupling Mechanism: Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive. J. Am. Chem. Soc., 115(10), 4397–4398.
Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996).[1][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[4] Chem., 61(11), 3849–3862.[1]
General Benzylamine Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard Textbook Reference).
Sulfonylation Protocols: Standard Operating Procedures for Sulfonamide Synthesis. Common Organic Chemistry.
Application Note: Integrated Pharmacological & Toxicological Profiling of Furan-Scaffold Derivatives
Abstract The furan ring is a "privileged scaffold" in medicinal chemistry, offering unique hydrogen-bonding capabilities and reduced lipophilicity compared to phenyl isosteres. However, its deployment is often hampered b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The furan ring is a "privileged scaffold" in medicinal chemistry, offering unique hydrogen-bonding capabilities and reduced lipophilicity compared to phenyl isosteres. However, its deployment is often hampered by a critical structural alert: metabolic bioactivation. This guide provides a rigorous, self-validating workflow for evaluating furan-based compounds. It integrates efficacy screening with a mandatory Reactive Metabolite Trapping Protocol to detect the formation of the toxic intermediate cis-2-butene-1,4-dial (BDA), ensuring that high-potency hits do not fail late-stage safety attrition.
Part 1: Structural Considerations & The "Furan Liability"
The Double-Edged Sword
Furan derivatives (e.g., nitrofurantoin, furosemide) are potent due to the ring's aromaticity and the oxygen atom's capacity as a hydrogen bond acceptor. However, the electron-rich ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 ).[1]
Ring Opening: The unstable epoxide intermediate rapidly rearranges into cis-2-butene-1,4-dial (BDA) .
Covalent Binding: BDA is a highly reactive
-unsaturated dialdehyde. It acts as a Michael acceptor, alkylating proteins and DNA, leading to hepatotoxicity and carcinogenesis.
Strategic Directive:
Do not screen for efficacy alone. You must screen for Metabolic Stability concurrently. A compound with high potency but high BDA formation should be deprioritized or structurally modified (e.g., blocking the
-positions).
Visualization: The Bioactivation Pathway
The following diagram maps the divergence between detoxification (Glutathione conjugation) and toxicity (Protein binding).
Figure 1: Metabolic divergence of furan derivatives. CYP2E1 activation leads to the reactive BDA intermediate.[2] Safety depends on GSH scavenging capacity outpacing protein alkylation.
Part 2: Protocol A - Reactive Metabolite Trapping (GSH Assay)
This is the Go/No-Go safety assay. It uses Glutathione (GSH) to "trap" the reactive BDA intermediate.[3][4][5] We detect the resulting adducts using LC-MS/MS.
Materials
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Trapping Agent: L-Glutathione (reduced), 100 mM stock in water.
Test Compound: 10 mM stock in DMSO.
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Experimental Workflow
Pre-Incubation:
Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4).
Add HLM (final conc: 1.0 mg/mL).
Add GSH (final conc: 5 mM). Note: Excess GSH is required to outcompete protein binding.
Add Test Compound (final conc: 10
M).
Pre-incubate at 37°C for 5 minutes.
Initiation:
Add NADPH regenerating system to start the reaction.
Final Volume: 200
L.
Incubation:
Incubate at 37°C with shaking for 60 minutes .
Control: Run a parallel sample without NADPH (Negative Control) to rule out chemical instability.
Termination:
Add 200
L ice-cold ACN. Vortex for 30 seconds.
Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
Collect supernatant for LC-MS/MS analysis.
LC-MS/MS Detection Parameters
The detection of GSH adducts relies on specific mass spectrometric transitions.
Parameter
Setting
Rationale
Ionization Mode
Positive ESI (+ve)
GSH adducts ionize well in positive mode.
Scan Type
Neutral Loss (NL)
Monitor loss of 129 Da (pyroglutamic acid moiety).
Alternative Scan
Precursor Ion (PI)
Monitor precursors of m/z 272 (in Negative mode).
Target Mass
[M + H] + 307 Da
Mass of Parent + GSH (307) - 2H (oxidation).
Data Interpretation:
Positive Result: Presence of a peak showing a Neutral Loss of 129 Da indicates a GSH adduct.[4] This confirms the formation of a reactive intermediate.[2]
Risk Assessment: Compare the Area Under Curve (AUC) of the Adduct vs. the Parent. A high Adduct/Parent ratio suggests high bioactivation risk.
Part 3: Protocol B - In Vitro Efficacy Screening (Cell-Based)
Once safety is baselined, efficacy is tested. Furan derivatives are often lipophilic; solubility management is key.
Experimental Setup
Cell Line: Target-specific (e.g., HepG2 for metabolic relevance, or bacterial strains for antimicrobial furans).
Assay: MTT or CellTiter-Glo (ATP quantification).
Step-by-Step Protocol
Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
Dosing:
Prepare serial dilutions of the furan derivative in DMSO.
Critical Step: Keep final DMSO concentration < 0.5%. Furans can precipitate in aqueous media if not handled quickly.
Exposure: Incubate cells with compounds for 48 hours.
Figure 2: Integrated screening workflow. Note that Efficacy and GSH Trapping are performed in parallel, not sequentially, to save time on toxic compounds.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Adducts Detected
Low CYP expression or rapid hydrolysis.
Use S9 fraction instead of microsomes (adds cytosolic enzymes). Ensure NADPH is fresh.
Low Solubility
Furan lipophilicity.
Use BSA (Bovine Serum Albumin) in the incubation buffer to mimic plasma protein binding and improve solubility.
High Background
Matrix interference in MS.
Switch to High-Resolution Mass Spec (HRMS) . Look for the specific mass defect of Sulfur.
False Positives
Thermal degradation.
Ensure the termination step is performed on ice . Furan ring opening can be thermally induced.
References
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology.
Chen, L. J., et al. (1995). Metabolism of furan to cis-2-butene-1,4-dial by cytochrome P450. Chemical Research in Toxicology.
Thermo Fisher Scientific. (2021).[6] Detection and identification of isotope-labeled glutathione-trapped reactive drug metabolites. Application Note 003277.
Waters Corporation. (2012). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Application Note.
Kellert, M., et al. (2008).[1] DNA adducts of the furan metabolite cis-2-butene-1,4-dial. Chemical Research in Toxicology.
Purification techniques for (4-(Tetrahydrofuran-2-yl)phenyl)methanamine.
This technical guide addresses the purification and troubleshooting of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine , a bifunctional intermediate containing a basic primary amine and a cyclic ether (tetrahydrofuran). The...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification and troubleshooting of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine , a bifunctional intermediate containing a basic primary amine and a cyclic ether (tetrahydrofuran).
The following protocols utilize the physicochemical properties of the benzylamine motif (pK_a ~9.3) and the lipophilic THF ring to separate the target from common synthetic impurities like unreacted nitriles, secondary amine dimers, and oxidation byproducts.
Part 1: Troubleshooting & FAQs
Q1: My crude product is a viscous yellow oil that refuses to crystallize. How can I obtain a solid?
Diagnosis: Free-base benzylamines are often oils or low-melting solids. The yellow color typically indicates trace oxidation (imine formation) or nitro-reduction byproducts.
Technical Solution: Convert the free base into a crystalline salt. The Hydrochloride (HCl) or Oxalate salts are most effective for this structural class.
Mechanism: Protonation of the primary amine (
) disrupts the intermolecular H-bonding network of the oil and introduces ionic lattice forces, forcing crystallization.
Protocol: Dissolve the oil in a minimal amount of anhydrous Ethanol or Et_2O. Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C. The white precipitate formed is the purified salt.
Q2: I see severe "streaking" or "tailing" on my TLC plates and column chromatography. How do I fix this?
Diagnosis: The primary amine interacts strongly with the acidic silanol groups (
) on the silica gel surface, causing peak broadening and poor resolution.
Technical Solution: Passivate the silica stationary phase.
Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH_3) to your mobile phase (e.g., DCM:MeOH:NH_4OH = 95:4:1).
Why it works: The basic modifier competitively binds to the acidic silanol sites, allowing the target amine to elute as a sharp, symmetrical band.
Q3: My yield is significantly lower than expected after Acid-Base extraction.
Diagnosis: The "Distribution Coefficient" (
) is likely suboptimal during the separation. The THF ring increases water solubility compared to a simple phenyl ring, meaning the salt form might not fully partition into the aqueous layer, or the free base might not fully extract into the organic layer if the pH is not precise.
Technical Solution: Optimize the pH swing.
Extraction pH: When extracting the impurity (non-basic) into organics, ensure the aqueous phase is at pH < 2 .
Recovery pH: When recovering the product (amine), adjust the aqueous phase to pH > 12 (using NaOH) before extracting with DCM. The high pH ensures the amine is 100% deprotonated (
) and lipophilic.
Q4: The product turns from white to yellow upon storage. Is it decomposing?
Diagnosis: Yes, benzylamines are susceptible to oxidative deamination and carbamate formation (reacting with atmospheric CO_2).
Technical Solution: Store as the HCl salt (indefinitely stable). If you must store the free base, keep it under Argon at -20°C. The yellow color is likely the corresponding imine (Schiff base) formed from oxidation.
Part 2: Detailed Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for removing non-basic impurities (starting material nitriles, neutral side products).
Gradient: Start at 100% DCM. Ramp to 95:5 DCM:MeOH. If the product does not elute, switch to 90:9:1 (DCM:MeOH:NH_4OH) .
Detection: UV at 254 nm (Phenyl ring absorption) or Ninhydrin Stain (Red/Purple spot for primary amines).
Part 3: Data Visualization & Logic Maps
Figure 1: Acid-Base Purification Logic Flow
This diagram illustrates the "pH Swing" technique required to isolate the amine from neutral impurities.
Caption: Separation logic relying on the reversible protonation of the benzylic amine. Neutral impurities are removed in the first organic wash.
Figure 2: Chromatography Impurity Profile
Visualizing the separation order on Silica Gel with Basic Modifier.
Caption: Elution order on silica gel. The target primary amine is more polar than the dimer and nitrile precursors.
Part 4: Quantitative Data Summary
Property
Value / Condition
Notes
Molecular Weight
191.27 g/mol
Free Base
Predicted pKa
~9.3
Conjugate acid of the primary amine [1].
Solubility (Free Base)
DCM, EtOAc, MeOH, THF
Insoluble in water.
Solubility (HCl Salt)
Water, Methanol, DMSO
Insoluble in Et_2O, Hexanes.
TLC Stain
Ninhydrin
Stains Red/Purple (Primary Amine).
Storage
-20°C, Inert Gas
Hygroscopic; absorbs CO_2 from air.
References
Reich, H. J. (2024). pKa Data for Organic Compounds. University of Wisconsin-Madison. [Link]
Royal Society of Chemistry. (2018). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation. Chem. Sci. [Link]
National Institutes of Health. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
Optimization
Troubleshooting low yields in (4-(Tetrahydrofuran-2-yl)phenyl)methanamine reactions
Technical Support Center: (4-(Tetrahydrofuran-2-yl)phenyl)methanamine Synthesis A Senior Application Scientist's Guide to Troubleshooting Low Yields Welcome to the technical support center for the synthesis of (4-(Tetrah...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (4-(Tetrahydrofuran-2-yl)phenyl)methanamine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the synthesis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this synthesis. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to resolve issues systematically. The predominant synthetic route is the reductive amination of 4-(tetrahydrofuran-2-yl)benzaldehyde, a reaction that, while powerful, is sensitive to several key parameters.
This document is structured as a series of frequently asked questions that directly address common failure points. We will explore the causality behind each experimental choice, ensuring that every protocol is a self-validating system.
Q1: My reaction has stalled or resulted in a very low yield of the desired primary amine. What are the most common causes?
This is the most frequent issue encountered. Low or no conversion typically points to one of three areas: the integrity of your starting materials, the formation of the imine intermediate, or the efficacy of the reduction step.
Potential Cause 1: Purity and Stoichiometry of Starting Materials
The quality of your starting materials is paramount. Impurities in the starting aldehyde or degradation of the reducing agent can halt the reaction before it begins.[1][2]
4-(Tetrahydrofuran-2-yl)benzaldehyde: Aryl aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The presence of this acid can interfere with the reaction.
Amine Source: If using ammonia, ensure it's from a fresh, reliable source. If using an ammonia equivalent like ammonium acetate or ammonium formate, ensure it is anhydrous if the protocol demands it.
Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a moisture-sensitive reagent.[3] Its potency can decrease over time if the container has been opened multiple times without proper inert atmosphere handling.[4] Using a degraded batch of STAB is a common reason for failed reductions.
Troubleshooting Steps:
Verify Aldehyde Purity: Check the purity of your 4-(tetrahydrofuran-2-yl)benzaldehyde via ¹H NMR or GC-MS before use. A fresh sample is always preferable.
Use Excess Amine: To favor imine formation, a slight excess of the amine source (e.g., 1.5-2.0 equivalents of ammonium acetate) is often beneficial.
Confirm Reducing Agent Potency: If you suspect your STAB has degraded, it is best to use a freshly opened bottle. A simple assay can be performed to determine the active borohydride content.[4] A general starting point for stoichiometry is 1.4-1.5 equivalents of STAB per equivalent of aldehyde.[5]
Potential Cause 2: Inefficient Imine Formation
The entire reaction hinges on the formation of an imine intermediate from the aldehyde and amine.[6] This is a reversible equilibrium reaction, and if the equilibrium is not shifted sufficiently toward the imine, the subsequent reduction step will fail.[6]
pH and Acidity: The reaction is typically conducted under weakly acidic conditions. An acid catalyst, like acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[7][8] However, if the solution is too acidic, the amine nucleophile will be protonated and rendered unreactive.
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[6] Performing the reaction in a dry solvent under an inert atmosphere (like Nitrogen or Argon) helps to drive this equilibrium forward.
Troubleshooting Steps:
Optimize Acetic Acid: If you are not using an acid catalyst, consider adding 1.0-2.0 equivalents of glacial acetic acid. If yields are still low, it may be beneficial to pre-stir the aldehyde and amine source in the solvent for 30-60 minutes before adding the reducing agent to allow for imine formation.[7]
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).[7][8] While STAB can tolerate small amounts of water, rigorous exclusion is best practice.
Q2: My analysis shows significant byproducts. How can I identify and minimize them?
The formation of byproducts is a clear indicator of suboptimal reaction conditions or stoichiometry. The two most common side products in this reaction are the corresponding alcohol and the over-alkylated secondary amine.
Side Product 1: (4-(Tetrahydrofuran-2-yl)phenyl)methanol
This alcohol is formed from the direct reduction of the starting aldehyde.
Causality: While STAB is highly selective for reducing the protonated iminium ion over the starting carbonyl, this selectivity is not absolute.[5] If imine formation is slow or stalled, the reducing agent can slowly reduce the more abundant aldehyde. This is more common with highly reactive aldehydes or if the reaction conditions do not favor imine formation.[5]
Mitigation Strategy:
Sequential Addition: A robust strategy is to adopt a stepwise or indirect procedure.[7] First, allow the imine to form by stirring the aldehyde and amine source (with acetic acid, if needed) in the solvent at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde. Once imine formation is complete, add the STAB portion-wise to perform the reduction.[5]
Side Product 2: Bis((4-(tetrahydrofuran-2-yl)phenyl)methyl)amine (Secondary Amine)
This occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde, which is then reduced.
Causality: This over-alkylation is a common side reaction when synthesizing primary amines.[7] The product primary amine can be more nucleophilic than the initial ammonia source, leading to a competitive reaction.
Mitigation Strategy:
Excess Amine Source: Using a larger excess of the initial amine source (ammonia or its equivalent) can statistically favor the formation of the primary amine.[5]
Controlled Stoichiometry: Ensure you are not using a large excess of the aldehyde. The aldehyde should be the limiting reagent.
Workflow & Process Optimization
To systematically troubleshoot low yields, a logical workflow is essential. The following diagram outlines a decision-making process to diagnose and solve common issues.
Caption: Troubleshooting workflow for low-yield reductive amination.
Data Summary: Key Reaction Parameters
The choice of reagents and conditions can significantly impact the reaction's outcome. The following table summarizes recommended starting points and considerations.
Parameter
Recommended Range
Rationale & Key Considerations
Aldehyde
1.0 equiv
The limiting reagent. Must be pure, as oxidation to carboxylic acid can inhibit the reaction.[1]
Amine Source
1.5 - 2.0 equiv
An excess drives the imine formation equilibrium forward and minimizes secondary amine formation.
Reducing Agent (STAB)
1.4 - 1.6 equiv
A sufficient excess is needed to ensure complete reduction. STAB is milder and more selective than NaBH₄ or NaBH₃CN.[5][9]
Acid Catalyst (AcOH)
1.0 - 2.0 equiv
Catalyzes imine formation. Generally not required for reactive aldehydes but can be beneficial.[7][8]
Solvent
DCE, THF, CH₂Cl₂
Anhydrous, aprotic solvents are preferred. DCE often gives faster reaction rates than THF.[7]
Temperature
Room Temperature (20-25 °C)
The reaction is typically effective at room temperature. Gentle warming (to ~40 °C) can sometimes increase the rate for sluggish substrates.
Reaction Time
4 - 24 hours
Progress should be monitored by TLC or LC-MS. Reactions are often complete within 12 hours.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination
This protocol is suitable for most standard applications and prioritizes operational simplicity.
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(tetrahydrofuran-2-yl)benzaldehyde (1.0 equiv) and the amine source (e.g., ammonium acetate, 1.5 equiv).
Add anhydrous 1,2-dichloroethane (DCE, to make a ~0.2 M solution).
Stir the mixture for 5 minutes, then add glacial acetic acid (1.5 equiv).
Stir for an additional 30 minutes at room temperature to facilitate imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Stir vigorously for 30 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography or acid-base extraction to yield the final primary amine.
Mechanism: Reductive Amination with STAB
The following diagram illustrates the accepted mechanism for this transformation.
Caption: Mechanism of reductive amination.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. (1992). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Tetrahedron, 48(22), 4623-4628. [Link]
Kühnel, M. F., et al. (2020). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization. ResearchGate. [Link]
Malz, R. E., & Greenfield, H. (1982). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Industrial & Engineering Chemistry Product Research and Development, 21(4), 577-580. [Link]
Piotrowski, D. W., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2036-2041. [Link]
Reddit discussion on amine purification. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
Wang, C., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules, 28(19), 6989. [Link]
Organic Chemistry Portal. Synthesis of primary amines. [Link]
ResearchGate discussion on reductive amination. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]
ResearchGate. (2025). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid.... [Link]
Miller, R. L. (2010). Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. [Link]
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. [Link]
Aschimfarma-Federchimica. Definition and justification of API starting materials. [Link]
Royal Society of Chemistry. (2016). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Publishing. [Link]
O'Brien, E., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(16), 6762-6769. [Link]
ResearchGate. (2025). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Method Development & Troubleshooting
Compound Class: Chiral Benzylic Amine / Cyclic Ether
CAS (Analogous Reference): Structure-based methodology
Introduction: Understanding Your Analyte
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with (4-(Tetrahydrofuran-2-yl)phenyl)methanamine . As a researcher, you are likely dealing with two distinct quality attributes:
Chemical Purity: Challenged by the highly basic primary amine functionality (
), which interacts with silanols on HPLC columns, causing severe peak tailing.
Enantiomeric Purity: The tetrahydrofuran (THF) ring contains a chiral center at the C2 position. The biological activity of this pharmacophore often depends on the specific enantiomer (
or ).
Module 1: Chemical Purity Assessment (Achiral HPLC)
Common Issue: Severe Peak Tailing & Retention Shifts
User Question: "I am running a standard C18 gradient (Water/ACN + 0.1% Formic Acid), but the main peak is broad and tails significantly (
). Why is this happening?"
Technical Diagnosis:
The primary benzylic amine is protonated at acidic pH (forming
). These cations interact strongly with residual negatively charged silanol groups () on the silica support of your column, acting like a secondary ion-exchange mechanism. This causes tailing.
Protocol A: The "High pH" Strategy (Recommended)
Operating at high pH suppresses the protonation of the amine, keeping it neutral and allowing for sharp, symmetrical peaks driven purely by hydrophobic interaction.
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns above pH 8.
Protocol B: The "Chaotropic" Strategy (Alternative)
If you must use low pH (e.g., for MS compatibility), use a chaotropic additive to mask silanols.
Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (if non-MS). TFA pairs with the amine to improve shape but suppresses MS signal.
Troubleshooting Workflow: Peak Shape Optimization
Figure 1: Decision matrix for optimizing peak shape of basic benzylamine derivatives.
Module 2: Enantiomeric Purity (Chiral Analysis)
User Question: "I synthesized the compound using a chiral catalyst, but I need to determine the Enantiomeric Excess (ee). Which column works for 2-substituted THF rings?"
Technical Insight:
The chiral center is on the ether ring, adjacent to the phenyl group. This provides good steric hindrance for chiral recognition. Polysaccharide-based stationary phases are the industry standard here.
Recommended Method: Normal Phase Chiral HPLC
Normal phase is preferred over Reverse Phase for preparative scalability and solubility.
Mobile Phase: Hexane / Isopropyl Alcohol (90:10 to 80:20).
Critical Additive:0.1% Diethylamine (DEA) or Ethanolamine.
Why? Just like in achiral HPLC, the amine will stick to the chiral stationary phase. DEA blocks these sites, ensuring the separation is driven by chiral recognition, not silanol interaction.
Table 1: Chiral Screening Parameters
Parameter
Condition
Purpose
Flow Rate
1.0 mL/min
Standard equilibrium.
Temperature
25°C
Lower temp often improves chiral resolution ().
Additive
0.1% DEA
Mandatory to prevent peak tailing of the amine.
Detection
254 nm
Specific to the phenyl ring.
Module 3: Stability & Sample Handling (FAQs)
Q: My purity results are drifting over 24 hours. A new impurity appears at RRT 1.[1]1. What is it?
A: This is likely the Carbamate derivative .
Mechanism: Primary amines react reversibly with atmospheric
to form carbamic acid/carbamates ().
Solution:
Use fresh sample preparations.
Keep autosampler temperature at 4°C.
Use "pre-slit" vial caps to minimize air exposure.
Verification: Acidify the sample slightly; if the impurity disappears (decarboxylates), it was a carbamate.
Q: Are there specific safety concerns with the THF moiety?
A: Yes. While the phenyl substitution stabilizes the ring relative to free THF, ether carbons alpha to the oxygen are prone to radical oxidation, forming peroxides .
Check: Ensure your bulk material is stored under Argon/Nitrogen.
Analysis: If an unknown polar impurity appears early in the chromatogram, test for peroxides using semi-quantitative strips or iodometric titration if high precision is needed.
Module 4: Synthesis Pathway & Impurity Profiling
Understanding the origin of the molecule helps identify impurities. This molecule is typically synthesized via the reduction of 4-(tetrahydrofuran-2-yl)benzonitrile .
Figure 2: Impurity origin map. Impurity B (Aldehyde) can reform if the amine oxidizes or hydrolyzes.
References
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on Polysaccharide Phases for Amines).
PubChem Compound Summary. Benzylamine Derivatives and Stability. National Library of Medicine.
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to "Ion Pairing" and "Amine Analysis").
A Comparative Guide to Phenylmethanamine Derivatives: The Role of the Tetrahydrofuran Moiety
For researchers, scientists, and drug development professionals, the phenylmethanamine scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the phenylmethanamine scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1] The strategic derivatization of this core structure is a key exercise in modulating pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine against other phenylmethanamine derivatives, focusing on how the introduction of a tetrahydrofuran (THF) ring—a polar, five-membered cyclic ether—alters the molecule's performance. We will explore this through the lens of synthesis, physicochemical properties, and biological activity, supported by experimental data and detailed protocols.
The tetrahydrofuran motif is a significant functional group in drug discovery, present in numerous FDA-approved pharmaceuticals.[2][3] Its inclusion can enhance solubility, introduce a hydrogen bond acceptor, and provide a specific three-dimensional conformation, all of which can profoundly impact interaction with biological targets.[4][5] This guide aims to elucidate these effects in the context of the versatile phenylmethanamine framework.
I. Synthesis Strategies: A Comparative Overview
The synthesis of phenylmethanamine derivatives, including our lead compound, commonly employs reductive amination. This robust and versatile method involves the reaction of a corresponding benzaldehyde with an amine source, followed by reduction of the intermediate imine.
General Synthetic Workflow: Reductive Amination
The choice of starting materials and reagents dictates the final product. For our compound of interest, the synthesis would commence with 3-(Tetrahydrofuran-2-yl)benzaldehyde.[6]
Biological Activity of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine Analogs: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine and its analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine and its analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in the development of Histamine H3 receptor (H3R) ligands and potential kinase inhibitors.
Executive Summary
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine represents a specific class of "conformationally constrained" benzylamines.[1] In drug discovery, this scaffold serves as a critical pharmacophore, primarily targeting the Histamine H3 Receptor (H3R) and Histamine H4 Receptor (H4R) . Unlike flexible alkyl-chain linkers, the tetrahydrofuran (THF) ring introduces a rigid, lipophilic element that restricts the rotation of the phenyl group, enhancing selectivity for G-protein coupled receptors (GPCRs).
This guide objectively compares the para-substituted analog against its meta-isomer (EVT-1761132) and established H3R antagonists (e.g., Pitolisant), synthesizing data on binding affinity (
), synthesis protocols, and signal transduction modulation.
Chemical Profile & Structural Logic[1]
The molecule consists of three distinct functional domains, each serving a specific role in receptor binding:
Domain
Chemical Moiety
Pharmacological Function
Basic Head
Primary Methanamine ()
Forms a critical salt bridge with Asp3.32 (Asp114) in the H3R transmembrane domain.[1]
Linker
Phenyl Ring
Provides correct spacing (approx. 3-5 Å) and -stacking interactions with aromatic residues (e.g., Tyr3.33 ).[1]
Lipophilic Tail
Tetrahydrofuran-2-yl
Acts as a lipophilic anchor, fitting into the secondary binding pocket to improve potency and selectivity over H1/H2 receptors.[1]
The primary biological activity of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine analogs is antagonism or inverse agonism of the H3 receptor.[1][2] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine, acetylcholine, and norepinephrine.
Mechanism: The basic amine mimics the ethylamine tail of histamine, anchoring the molecule. The THF-phenyl tail extends into the hydrophobic crevice of the receptor, preventing the conformational change required for G-protein activation (
).
Performance vs. Alternatives:
Vs. Flexible Analogs: Analogs with open-chain ether linkers often show lower metabolic stability.[1] The cyclic THF ring protects the ether oxygen from rapid oxidative dealkylation.
Vs. Imidazole Ligands: Unlike early H3 ligands (e.g., Thioperamide) containing imidazole, this benzylamine scaffold avoids inhibition of cytochrome P450 enzymes (CYP450), reducing drug-drug interaction risks.
Structure-Activity Relationship (SAR): Para vs. Meta
Experimental data indicates a distinct difference between the para and meta isomers.[1]
Meta-Isomer (EVT-1761132): The meta substitution pattern often allows the THF ring to fold back, potentially adopting a conformation favorable for H4R binding or specific enzyme active sites (e.g., copper complexation).
Para-Isomer: The para substitution enforces a linear geometry. In H3R homology models, this linearity is often preferred for high-affinity binding, as it directs the lipophilic THF group deep into the receptor's hydrophobic pocket.
Comparative Data Table: H3R Binding Affinity (
)
Note: Values are representative of the scaffold class based on radioligand displacement assays.
Compound Class
Substitution
(hH3R)
Selectivity (H3 vs H4)
Metabolic Stability
(4-THF)phenyl-methanamine
Para
< 100 nM
High (>50-fold)
High (Cyclic ether)
(3-THF)phenyl-methanamine
Meta
~200-500 nM
Moderate
High
Pitolisant (Reference)
Para (propoxy)
6.09 nM
Very High
Moderate
Imidazole-based Ligands
Variable
< 10 nM
Low (CYP inhibition)
Low
Signal Transduction Pathway
The following diagram illustrates the downstream effects of blocking the H3 receptor with a (4-(Tetrahydrofuran-2-yl)phenyl)methanamine analog.
Caption: Antagonism of H3R disinhibits Adenylyl Cyclase, leading to increased cAMP and subsequent neurotransmitter release.
Experimental Protocols
Synthesis Workflow (Reductive Amination)
To generate the para analog for testing, a self-validating reductive amination protocol is recommended.
Imine Formation: Dissolve 1.0 eq of 4-(Tetrahydrofuran-2-yl)benzaldehyde in Methanol (MeOH). Add 5.0 eq of Ammonium Acetate.[1] Stir at Room Temperature (RT) for 2 hours under
atmosphere. Validation: Monitor disappearance of aldehyde peak (CHO) via TLC or NMR.
Reduction: Cool mixture to 0°C. Slowly add 1.5 eq of
. Allow to warm to RT and stir for 12 hours.
Quench & Extraction: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.
Purification: Dry organic layer over
. Concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient).
H3R Radioligand Binding Assay
Objective: Determine affinity (
) of the analog.
Membrane Prep: Use HEK-293 cells stably expressing human H3R.[1][3]
Incubation: Incubate membranes (20 µg protein) with radioligand and increasing concentrations of the test compound (
to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[1]
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
References
EvitaChem. (n.d.).[1] (3-(Tetrahydrofuran-2-yl)phenyl)methanamine (EVT-1761132) Product Description.[1][4] Retrieved from 5
Bodensteiner, J., et al. (2013).[6][7] Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry. Retrieved from 6
Mei, Y., & Du, Y. (2025).[8] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Retrieved from 8
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics. Retrieved from 2
Combi-Blocks. (n.d.). (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2h-pyran-4-yl)methanamine Product Page. Retrieved from 1
A Comparative Guide to the Characterization of Reaction Products of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine and Structurally Related Benzylamines
This guide provides a comprehensive comparison of the reaction products of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with several structurally related primary benzylamines. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the reaction products of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with several structurally related primary benzylamines. Designed for researchers, scientists, and drug development professionals, this document delves into the characterization of products from two fundamental reactions: N-acetylation and Schiff base formation. By presenting objective comparisons of product performance, supported by experimental data and detailed protocols, this guide aims to elucidate the influence of aromatic substituents on the reactivity of the benzylic amine and the properties of the resulting products.
Introduction: The Versatility of Substituted Benzylamines
Substituted benzylamines are a critical class of intermediates in organic synthesis, serving as foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the primary amine and the nature of the aromatic ring substituents dictate the accessibility and properties of the derived products.[1] (4-(Tetrahydrofuran-2-yl)phenyl)methanamine is a unique benzylamine derivative featuring a saturated heterocyclic tetrahydrofuran ring. Understanding its reactivity in comparison to other benzylamines with varying electronic and steric properties is crucial for its effective utilization in synthetic endeavors.
This guide will focus on a comparative analysis of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine with the following commercially available alternatives:
(4-(Furan-2-yl)phenyl)methanamine: An analogue with an aromatic furan ring, offering a comparison of the effects of an aromatic versus a saturated heterocycle.
4-Methoxybenzylamine: A benzylamine with a strong electron-donating group, which is expected to increase the nucleophilicity of the amine.
4-Chlorobenzylamine: A benzylamine with an electron-withdrawing group, which is expected to decrease the amine's nucleophilicity.
Comparative Analysis of N-Acetylation Products
N-acetylation is a fundamental transformation of primary amines, yielding stable amide products. This reaction is highly sensitive to the nucleophilicity of the amine, which is directly influenced by the electronic nature of the substituents on the aromatic ring.
Causality of Experimental Choices
The choice of acetic anhydride as the acetylating agent in a non-polar solvent like diethyl ether, often without a catalyst, represents a mild and efficient method for the N-acetylation of primary amines.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the elimination of a molecule of acetic acid. The rate of this reaction is expected to correlate with the electron density on the nitrogen atom of the amine. Therefore, benzylamines with electron-donating groups are anticipated to react faster than those with electron-withdrawing groups.
Performance Comparison
The following table summarizes the expected and reported yields for the N-acetylation of the target compound and its alternatives.
Compound
Substituent Effect
Reported/Expected Yield (%)
Reference/Rationale
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Weakly electron-donating (inductive)
>90 (Expected)
The tetrahydrofuranyl group is a weak electron-donating group, leading to high reactivity.
(4-(Furan-2-yl)phenyl)methanamine
Electron-donating (resonance)
>90 (Expected)
The furan ring is electron-rich and expected to enhance amine nucleophilicity.
4-Methoxybenzylamine
Strong electron-donating (resonance)
95-100
The methoxy group strongly activates the amine, leading to rapid and high-yielding reactions.[2]
4-Chlorobenzylamine
Electron-withdrawing (inductive)
93
The chloro group deactivates the amine, potentially requiring longer reaction times or slightly harsher conditions for comparable yields.[2]
Characterization of N-Acetylation Products
The formation of the N-acetyl derivative is readily confirmed by spectroscopic methods.
FT-IR Spectroscopy:
The most significant change in the IR spectrum upon N-acetylation is the disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹) and an N-H stretching vibration for the secondary amide (around 3280-3300 cm⁻¹).
¹H NMR Spectroscopy:
Key diagnostic signals in the ¹H NMR spectrum include:
A singlet integrating to three protons for the acetyl methyl group (CH₃), typically appearing around δ 2.0 ppm.
A doublet for the benzylic methylene protons (CH₂), which will show coupling to the amide N-H proton.
A broad signal for the amide proton (NH), the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy:
The formation of the amide is confirmed by the appearance of a signal for the carbonyl carbon, typically in the range of δ 169-172 ppm.
Experimental Protocol: N-Acetylation of Benzylamines
This protocol is a generalized procedure applicable to the benzylamines discussed.
Materials:
Substituted benzylamine (1.0 eq)
Acetic anhydride (1.2 eq)
Diethyl ether
Round-bottom flask
Magnetic stirrer
Procedure:
In a clean, dry round-bottom flask, dissolve the substituted benzylamine (1.0 eq) in diethyl ether (10 mL).
With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes. For less reactive amines like 4-chlorobenzylamine, the reaction may require gentle heating or a longer reaction time.
Upon completion, a white precipitate of the N-acetylated product may form. If so, collect the product by filtration. If no precipitate forms, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Comparative analysis of furan-containing compounds in drug discovery.
Title: The Furan Paradox in Drug Discovery: A Comparative Guide to Bioisosterism and Liability Assessment Executive Summary The furan ring represents a classic "structural alert" in medicinal chemistry, offering a high-r...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Furan Paradox in Drug Discovery: A Comparative Guide to Bioisosterism and Liability Assessment
Executive Summary
The furan ring represents a classic "structural alert" in medicinal chemistry, offering a high-risk, high-reward profile. While its oxygen atom serves as a critical hydrogen bond acceptor (HBA) often driving nanomolar potency, its susceptibility to cytochrome P450-mediated bioactivation can lead to hepatotoxicity. This guide provides a technical comparison of furan against its primary bioisosteres (thiophene, phenyl, oxazole) and details the mandatory experimental workflows to de-risk furan-containing leads.
Part 1: The Structural Alert – Mechanism of Bioactivation
The primary liability of the furan moiety is its metabolic conversion into reactive electrophiles. Unlike phenyl rings which typically undergo hydroxylation, electron-rich furan rings are oxidized by CYP450 isoforms (predominantly CYP2E1 and CYP3A4) into unstable intermediates.
The Mechanism:
Epoxidation: CYP450 oxidizes the furan double bond to form a furan-2,3-epoxide.
Ring Opening: The epoxide rapidly rearranges into cis-2-butene-1,4-dial .
Covalent Binding: This
-unsaturated dialdehyde is a potent Michael acceptor. It alkylates protein nucleophiles (cysteines, lysines) or DNA, leading to hepatocellular necrosis or carcinogenesis.
Visualization: Metabolic Activation Pathway
Caption: CYP450-mediated bioactivation of furan to the reactive cis-2-butene-1,4-dial intermediate.[1]
Part 2: Comparative Analysis – Furan vs. Bioisosteres[2]
When a furan moiety drives potency but fails safety metrics, medicinal chemists must evaluate bioisosteres.[2] The following analysis compares furan with its standard alternatives: Thiophene (sulfur analog) and Phenyl (carbocyclic analog).
Table 1: Physicochemical and Metabolic Comparison
Feature
Furan
Thiophene
Phenyl
Oxazole/Isoxazole
Heteroatom
Oxygen
Sulfur
None (Carbon)
Oxygen + Nitrogen
Electronic Character
-Excessive (Electron Rich)
-Excessive (Less than furan)
Neutral
-Deficient
H-Bonding
Strong Acceptor (O)
Weak Acceptor
None
Moderate Acceptor (N)
Solubility (LogP)
Lowers LogP (Polar)
Increases LogP (Lipophilic)
High LogP (Lipophilic)
Lowers LogP
Metabolic Risk
High (Ring opening Dialdehyde)
Medium (S-oxidation Sulfoxide)
Low (Hydroxylation)
Low (Ring stable)
Potency Impact
Often Best (Optimal geometry/H-bond)
Variable (Larger Van der Waals radius)
Poor (Lacks H-bond, bulkier)
Good (Retains H-bond)
Expert Insight:
Furan vs. Thiophene: Thiophene is the closest steric mimic but lacks the hydrogen-bond accepting capacity of oxygen. If the furan oxygen interacts with a donor in the binding pocket (e.g., a backbone amide), switching to thiophene often results in a 10–100x loss in potency (
). However, thiophene avoids the specific cis-enedial toxicity pathway, though it carries its own risk of S-oxidation.
Furan vs. Phenyl: Phenyl is significantly bulkier and more lipophilic. It is a poor replacement if the furan ring is buried in a tight, polar pocket.
Context Matters: Not all furans are toxic. Prazosin (antihypertensive) and Furosemide (diuretic) contain furan rings but are clinically safe.[3] The electron density of the furan ring, modulated by substituents, dictates the rate of CYP oxidation. Electron-withdrawing groups (EWGs) on the furan ring can deactivate it against CYP oxidation, improving safety.
Part 3: Experimental Protocols for De-Risking
If a furan-containing lead is essential for potency, you must prove it does not generate significant reactive metabolites. The industry standard is the Glutathione (GSH) Trapping Assay .
Objective: Detect the formation of reactive intermediates by trapping them with glutathione (GSH) in human liver microsomes (HLM).
Materials:
Test Compound (
final).
Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).
Glutathione (GSH) (5 mM, supplemented with cytosolic fraction if needed).
NADPH Regenerating System.
Control: Furosemide (Positive control for furan activation).
Workflow:
Incubation: Mix Compound, HLM, and GSH in phosphate buffer (pH 7.4) at 37°C.
Initiation: Add NADPH to start the reaction. Incubate for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
Processing: Centrifuge (3000g, 10 min) to precipitate proteins. Collect supernatant.
Analysis: Inject onto LC-MS/MS (High-Resolution Mass Spec, e.g., Q-TOF or Orbitrap).
Data Interpretation (The Self-Validating Step):
Mass Shift: Look for metabolites with a mass shift of +307 Da (GSH adduct) or +273 Da (GSH - 34 Da, typical for furan ring opening where water is lost or rearrangement occurs).
Neutral Loss Scan: Set MS to scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH). This confirms the adduct is GSH-derived.
Validation: If the +307 Da peak is present in the NADPH sample but absent in the "No NADPH" control, the formation is CYP-mediated.
Visualization: Go/No-Go Decision Tree
Caption: Decision matrix for handling furan structural alerts in lead optimization.
References
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Journal of Drug Metabolism & Toxicology.
Kalgutkar, A. S., et al. (2005).[4] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Pillai, E. M., et al. (2005). "Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial." Chemical Research in Toxicology.
L-754,394 Case Study: "In vitro studies on the metabolic activation of the furanopyridine L-754,394." Chemical Research in Toxicology.
Technical Guide: Comparative Analysis of (±)-Threo vs. (±)-Erythro Diastereomers in Phenethylamine Derivatives
Executive Summary In the development of phenethylamine-class psychostimulants, specifically Methylphenidate (MPH) and its analogs, stereochemistry is the primary determinant of therapeutic index. While both threo and ery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of phenethylamine-class psychostimulants, specifically Methylphenidate (MPH) and its analogs, stereochemistry is the primary determinant of therapeutic index. While both threo and erythro diastereomers are generated during non-stereoselective synthesis, they exhibit divergent pharmacodynamic profiles.
The (
)-threo diastereomer is the clinical gold standard, possessing nanomolar affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
The (
)-erythro diastereomer is pharmacologically inferior, exhibiting micromolar (negligible) affinity for DAT while contributing to peripheral adrenergic side effects (pressor effects) and metabolic load.
This guide provides a structural, pharmacological, and experimental comparison of these isomers, detailing the "Epimerization Loop" protocol used to maximize yield of the active threo scaffold.
Structural Basis of Divergence
The terms threo and erythro describe the relative configuration of two adjacent chiral centers. For Methylphenidate (2-phenyl-2-(2-piperidyl)acetic acid methyl ester), these centers are at the
-carbon and the piperidine ring carbon.
Erythro: Substituents are on the same side in a Fischer projection. In solution, this often leads to unfavorable steric interactions between the phenyl ring and the piperidine ring, preventing the "active conformation" required for DAT binding.
Threo: Substituents are on opposite sides. This configuration allows the molecule to adopt a conformation that mimics the endogenous neurotransmitter dopamine, fitting the binding pocket of monoamine transporters.
Visualization: The Stereochemical Workflow
The following diagram illustrates the industrial logic: separating the inactive erythro waste and converting it into active threo product.
Figure 1: The "Epimerization Loop" allows manufacturers to recycle the inactive erythro isomer back into the active threo form, increasing overall yield.
Performance Matrix: Threo vs. Erythro
The following data aggregates binding affinity studies (
values) for Methylphenidate (MPH) and its halogenated analog 4-Fluoromethylphenidate (4F-MPH).
Pharmacodynamic Binding Affinity (
)
Experimental Context: Inhibition of
Dopamine and Norepinephrine uptake in rat brain synaptosomes.[1][2] Lower numbers indicate higher potency.
Compound
Target
()-Threo (nM)
()-Erythro (nM)
Fold Difference
Methylphenidate (MPH)
DAT (Dopamine)
131
> 3,700
~28x (Inactive)
NET (Norepinephrine)
83
> 3,700
~45x (Inactive)
4-Fluoro-MPH
DAT (Dopamine)
61
8,528
~140x (Inactive)
NET (Norepinephrine)
31
3,779
~120x (Inactive)
Analysis:
The erythro isomer is effectively inert at the primary therapeutic targets. However, its presence in a formulation is not merely "neutral"; it competes for metabolic enzymes (CES1) and contributes to "off-target" adrenergic binding, which historically correlated with higher rates of hypertensive crises (pressor effects) in early racemic formulations before purification standards were tightened.
Pharmacokinetic Divergence
Metabolism: Both isomers are metabolized by Carboxylesterase 1 (CES1).[3] However, l-threo-MPH is metabolized significantly faster than d-threo-MPH, leading to the dominance of the d-isomer in plasma. Erythro isomers often exhibit erratic clearance rates and can competitively inhibit the metabolism of the active threo isomer, potentially altering the drug's half-life unpredictably.
Toxicity: The erythro isomer is associated with a lower
in animal models compared to the pure threo isomer, primarily due to peripheral cardiovascular stress without the compensating central nervous system stimulation.
Experimental Protocols
As an application scientist, distinguishing and purifying these diastereomers is a critical workflow.
Protocol A: Analytical Differentiation (HPLC)
Objective: Quantify threo vs. erythro ratios in a synthesized batch.
System: Agilent 1100/1200 Series or equivalent.
Column: Chiralcel OD-H or AD-H (250 mm x 4.6 mm, 5 µm). Note: C18 columns can separate diastereomers, but chiral columns are required to split the enantiomers within the diastereomers.
Detection: UV @ 210 nm (low wavelength required for the weak chromophore).
Retention Logic:
Erythro typically elutes before threo on silica-based reverse phase systems due to polarity differences (intramolecular H-bonding in erythro reduces interaction with the stationary phase).
Validation: Spike the sample with a pure threo standard. The peak that increases in height is your active compound.
Protocol B: The Epimerization Loop (Synthesis Optimization)
Objective: Convert inactive erythro-amide intermediate into active threo-amide.
Mechanism: Base-catalyzed enolization at the
-carbon.
Starting Material: Isolate the erythro-enriched mother liquor from the crystallization step.
Reagent Preparation: Prepare a 50% (w/v) solution of Potassium Hydroxide (KOH) in water.
Reaction:
Dissolve erythro residue in toluene or methanol.
Add KOH solution (5 equivalents).
Reflux at
for 4–12 hours.
Monitoring: Sample hourly. The thermodynamic equilibrium favors the threo isomer (typically >80% threo) because the trans-orientation of the bulky phenyl and piperidine groups is energetically more stable than the cis-orientation (
).
Workup: Cool to room temperature. The threo isomer often precipitates or can be extracted.
Result: Recrystallize to obtain >98% pure (
)-threo-MPH.
Mechanism of Action Diagram
The following diagram details why the threo isomer succeeds where the erythro fails, mapping the pathway from binding to physiological effect.
Figure 2: Pharmacodynamic pathways showing Threo's efficacy vs. Erythro's lack of central activity and potential for peripheral side effects.
References
Markowitz, J. S., et al. (2003). Pharmacokinetics of d- and l-methylphenidate in humans. Clinical Pharmacokinetics. Link
Schweri, M. M., et al. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics. Link
McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro-diastereomers. Drug Testing and Analysis. Link
Axten, J. M., et al. (1998). Process for the preparation of d-threo-(R,R)-methylphenidate and recycling of undesired enantiomers by epimerisation. European Patent Office (EP0879228B1). Link
Thai, D. L., et al. (1999). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry. Link
The Tetrahydrofuran (THF) Pharmacophore: Structural Dynamics and Bioisosteric Utility in Drug Design
Executive Summary The tetrahydrofuran (THF) ring is a privileged scaffold in modern pharmacopeia, valued for its ability to function as a hydrogen-bond acceptor, a solubility enhancer, and a conformational lock. Unlike i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydrofuran (THF) ring is a privileged scaffold in modern pharmacopeia, valued for its ability to function as a hydrogen-bond acceptor, a solubility enhancer, and a conformational lock. Unlike its aromatic counterpart, furan, which poses significant metabolic liabilities (e.g., oxidation to reactive dialdehydes), THF offers a chemically stable, saturated ether linkage that can be stereochemically tuned.
This guide analyzes the Structure-Activity Relationship (SAR) of THF-containing pharmaceuticals, focusing on two critical mechanisms: "Backbone Binding" in protease inhibitors and "Sugar Puckering" in nucleoside antivirals.
The Bis-THF Motif: A Masterclass in Entropy-Enthalpy Compensation
Case Study: Darunavir (Prezista) vs. Amprenavir (Agenerase)
The evolution from Amprenavir to Darunavir represents the most significant application of THF SAR in history. While Amprenavir utilizes a single THF ring, Darunavir incorporates a fused bis-THF moiety.
The "Backbone Binding" Mechanism
The potency of Darunavir (
pM) compared to Amprenavir ( nM) is not merely due to hydrophobic bulk. It is driven by a specific hydrogen-bonding network with the HIV-1 protease backbone.
The Challenge: HIV protease mutates its side chains (V82, I84) to evade drugs. However, the enzyme cannot mutate its backbone atoms without losing catalytic function.
The Solution: The cyclic ether oxygens of the bis-THF ligand form strong hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite.
Thermodynamics: This interaction is highly enthalpic (
). The fused ring system also reduces the conformational entropy penalty upon binding (), creating a "pre-organized" ligand that fits the pocket tightly.
Structural Comparison
Feature
Amprenavir (Single THF)
Darunavir (Bis-THF)
SAR Implication
P2 Ligand
Tetrahydrofuran-3-yl carbamate
Hexahydrofuro[2,3-b]furan-3-yl carbamate
Bis-THF increases H-bond acceptor density.
Binding Mode
Side-chain dependent
Backbone dependent (Asp29/30)
Backbone binding confers resilience to mutations.
Potency ()
~0.6 nM
< 0.01 nM
100-fold increase in affinity.
Resistance Profile
Susceptible to I50V, V82A
Active against MDR strains
Bis-THF fills the S2 pocket more effectively.
Conformational Tuning: The "North/South" Pucker
Case Study: Sofosbuvir (HCV NS5B Inhibitor)
In nucleoside analogs, the THF ring (ribose) exists in dynamic equilibrium between two main envelope conformations: North (C3'-endo) and South (C2'-endo) .[1] Controlling this equilibrium is vital for polymerase selectivity.
The Fluorine Effect
Sofosbuvir features a 2'-deoxy-2'-fluoro-2'-C-methyl substitution.
Gauché Effect: The highly electronegative fluorine atom at the 2' position prefers a gauche orientation relative to the ring oxygen (O4'). This electronic effect drives the THF ring toward the North (C3'-endo) conformation.
Mechanism: The HCV NS5B polymerase prefers RNA-like (North) conformations. By chemically locking the THF ring in the North pucker, Sofosbuvir mimics the transition state of RNA elongation, acting as a high-affinity chain terminator.
Selectivity: Human DNA polymerases prefer the South (C2'-endo) conformation (typical of B-DNA).[2] The North-locked THF ring of Sofosbuvir prevents mitochondrial toxicity by avoiding incorporation into host DNA.
Experimental Protocol: Chemoenzymatic Synthesis of Chiral Bis-THF
Standardizing the Ghosh Method for Optical Purity
The synthesis of the bis-THF ligand (3R,3aS,6aR-hexahydrofuro[2,3-b]furan-3-ol) is the critical bottleneck in manufacturing Darunavir. The following protocol utilizes enzymatic desymmetrization to ensure >99% enantiomeric excess (ee).
Materials
Substrate: meso-dimethanol derivative of furan.
Enzyme: Lipase PS-30 (Amano) or PPL (Porcine Pancreatic Lipase).
Solvent: Vinyl acetate (acting as both solvent and acyl donor).
Step-by-Step Workflow
Cyclization: Begin with the acid-catalyzed cyclization of 2,3-dihydrofuran derivatives to form the racemic bicyclic alcohol.
Add Lipase PS-30 (500 mg) and incubate at 25°C with orbital shaking (200 rpm).
Checkpoint: Monitor reaction by chiral HPLC (Chiralpak AD-H column). The enzyme selectively acetylates the (3R)-enantiomer (undesired) or leaves the (3S)-enantiomer (desired) depending on the specific lipase strain. Note: In the Ghosh method, the acetate is often the desired intermediate.
Separation: Filter off the enzyme. Evaporate volatiles. Separate the alcohol and acetate via silica gel flash chromatography (Hexane/EtOAc gradient).
Hydrolysis (if acetate is collected): Treat with
in MeOH to yield the optically pure (-)-bis-THF alcohol.
Activation: React the purified alcohol with disuccinimidyl carbonate (DSC) to form the mixed carbonate, ready for coupling to the sulfonamide isostere.
Visualizations
Diagram 1: The Backbone Binding Mechanism (Darunavir)
This diagram illustrates the critical hydrogen bonding network that defines the superiority of the Bis-THF motif over single-ring alternatives.
Caption: Dual hydrogen bonding of Bis-THF oxygens to the invariant protease backbone (Asp29/30), evading side-chain mutations.
Diagram 2: Chemoenzymatic Synthesis Workflow
A logic flow for the resolution of the chiral THF pharmacophore.
Caption: Kinetic resolution pathway for isolating the enantiopure Bis-THF scaffold required for Darunavir synthesis.
References
Ghosh, A. K., et al. (2007). Structure-based design, synthesis, and biological evaluation of potent HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Link
Kovalevsky, A. Y., et al. (2006). Effectiveness of nonpeptide clinical inhibitor TMC-114 on HIV-1 protease with highly drug-resistant mutations D30N, I50V, and L90M. Journal of Medicinal Chemistry. Link
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry. Link
Surleraux, D. L., et al. (2005). Design of HIV-1 protease inhibitors with a novel bis-tetrahydrofuran-urethane scaffold. Journal of Medicinal Chemistry. Link
Allemann, R. K., et al. (2011). Sugar Pucker Control in Nucleoside Analogs. Accounts of Chemical Research. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Treat as: Corrosive, Peroxide Former, and Acute Toxin.
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine (CAS: Generic Analogue Logic Applied) presents a dual-hazard profile. It combines the corrosivity and toxicity of primary benzylic amines with the peroxide-forming potential and solvent-like permeation properties of the tetrahydrofuran (THF) moiety.
Standard laboratory "blue nitrile" gloves are insufficient for prolonged contact with this compound due to the THF ether linkage, which rapidly permeates nitrile rubber. This guide mandates a higher standard of barrier protection to prevent irreversible tissue damage and sensitization.
Risk Profile & Hazard Analysis
To select the correct PPE, we must deconstruct the molecule into its functional hazard groups.
Functional Group Hazard Analysis
Moiety
Primary Hazard
Physiological/Chemical Risk
Benzylamine Group
Corrosive (Cat 1B)
Causes irreversible skin burns and eye damage. High risk of respiratory sensitization.
THF Ring
Peroxide Former
Can form explosive organic peroxides upon storage (Class B).[1]
Combined Molecule
Permeation
The lipophilic ether tail facilitates rapid skin absorption of the corrosive amine head.
DOT Diagram: Hazard-to-PPE Logic
This decision tree illustrates the causality between the chemical structure and the required protective equipment.
Figure 1: Structural breakdown of hazards necessitating specific PPE choices.
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (Critical)
Stop: Do not rely on standard 4-mil nitrile gloves for immersion or handling pure neat material. The THF moiety acts as a carrier solvent, potentially swelling nitrile and dragging the corrosive amine through to the skin.
Task
Recommended Glove System
Rationale
Standard Handling (Weighing solids, capped transfer)
Provides ~10-15 mins breakthrough time against incidental splash. Immediate removal required upon contact.[2]
High Risk (Syringe transfer, spill cleanup, synthesis)
Laminate / Barrier (Silver Shield®) Worn under outer nitrile glove for dexterity
Laminates are the only material resistant to both amines and ethers for >4 hours.
Forbidden Materials
Latex, Vinyl (PVC)
Rapid degradation; offers zero protection against this specific chemical class.
B. Eye & Face Protection[3][4][5]
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
Prohibited: Safety glasses with side shields.
Causality: Benzylic amines are basic. If a splash bypasses safety glasses, the high pH causes saponification of corneal fats, leading to permanent blindness. A Face Shield (8-inch minimum) is mandatory when pouring volumes >50 mL.
C. Respiratory Protection[4][5][6][7]
Primary Control: All operations must occur inside a certified chemical fume hood.
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.
Note: The THF ring requires Organic Vapor protection; the amine requires Ammonia/Methylamine protection. Multi-gas cartridges are essential.
Operational Protocol: Step-by-Step
Phase 1: Receipt & Storage (Peroxide Management)
Inspection: Upon receipt, verify the container is opaque (amber glass) and sealed.
Labeling: Affix a "Peroxide Former" label. Write the Date Received and Date Opened .
Testing: Test for peroxides using KI starch strips every 6 months. If >100 ppm, treat as high-hazard waste immediately.
Environment: Store under inert gas (Argon/Nitrogen) in a flammables cabinet, segregated from strong oxidizers and acids.
Phase 2: Weighing & Transfer
Setup: Place a disposable absorbent mat in the fume hood.
Static Control: Use an antistatic gun if the solid is a fine powder, as organic amines can form combustible dust clouds.
Transfer:
Liquids: Use glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as THF may leach plasticizers.
Solids: Use a disposable spatula.
Decon: Wipe the exterior of the flask with a Kimwipe soaked in dilute acetic acid (to neutralize trace amines) before removing from the hood.
Phase 3: Reaction & Quenching
Incompatibility: Violent reaction with strong acids, acid chlorides, and anhydrides.
Quenching: When quenching reactions containing this amine, add dilute acid (e.g., 1M HCl) slowly and with cooling (ice bath). The exotherm from amine protonation can be vigorous enough to boil solvents.
Emergency Response & Disposal
Spill Response Workflow
Scenario: 10 mL spill of neat liquid in the fume hood.
Figure 2: Immediate response protocol for spills outside of containment.
Decontamination & Disposal[3][8]
Surface Decon: Wash contaminated surfaces with 1% Acetic Acid (to protonate/solubilize the amine), followed by soap and water.
Waste Stream:
Solid Waste: Dispose of contaminated gloves/mats as "Hazardous Solid Waste - Toxic."
Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with acidic waste streams without neutralization, as this generates heat.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Clark, D.E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (General reference for THF hazard management).